Cas no 1944-05-4 (2,3,4,5,6-PENTAFLUOROBENZHYDROL)

2,3,4,5,6-Pentafluorobenzhydrol is a fluorinated aromatic alcohol characterized by its five fluorine substituents on the benzene ring. This structural feature enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound exhibits high stability and reactivity, facilitating its use in cross-coupling reactions and as a precursor for further functionalization. Its fluorine-rich structure also contributes to improved lipophilicity, which can be advantageous in drug design. The product is typically supplied as a high-purity solid, ensuring consistent performance in research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
2,3,4,5,6-PENTAFLUOROBENZHYDROL structure
1944-05-4 structure
Product Name:2,3,4,5,6-PENTAFLUOROBENZHYDROL
CAS No:1944-05-4
MF:C13H7F5O
MW:274.186101198196
CID:194609
PubChem ID:102725
Update Time:2025-11-07

2,3,4,5,6-PENTAFLUOROBENZHYDROL Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol,2,3,4,5,6-pentafluoro-a-phenyl-
    • 2,3,4,5,6-PENTAFLUOROBENZHYDROL
    • 2,3',4,4',6-PENTACB UNLABELED
    • 2,3,4,5,6-pentafluorobenzhydryl alcohol
    • pentafluorophenylbenzyl alcohol
    • Phenyl-2,3,4,5,6-pentafluorphenylmethanol
    • PENTAFLUOROBENZHYDROL
    • α-(pentafluorophenyl)benzenemethanol
    • ALPHA-(PENTAFLUOROPHENYL)BENZENEMETHANOL
    • α-Phenyl-2,3,4,5,6-pentafluorobenzenemethanol
    • α-(2,3,4,5,6-Pentafluorophenyl)benzyl alcohol
    • 2,3,4,5,6-Pentafluoro-α-phenylbenzenemethanol
    • DTXSID70941173
    • Butanedioyl dichloride, 2-methylene-
    • (pentafluorophenyl)(phenyl)methanol
    • FT-0609326
    • J-012592
    • FT-0676138
    • MFCD00004489
    • EINECS 217-741-2
    • (perfluorophenyl)(phenyl)methanol
    • CS-0328411
    • (2,3,4,5,6-Pentafluorophenyl)(phenyl)methanol #
    • NS00045961
    • 1944-05-4
    • PMIIFKURPQGSMI-UHFFFAOYSA-N
    • AKOS009159011
    • SCHEMBL5873438
    • (2,3,4,5,6-pentafluorophenyl)-phenylmethanol
    • (2,3,4,5,6-Pentafluorophenyl)(phenyl)methanol
    • MDL: MFCD00004489
    • Inchi: 1S/C13H7F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5,13,19H
    • InChI Key: PMIIFKURPQGSMI-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C(=C(C=1C(C1C=CC=CC=1)O)F)F)F)F

Computed Properties

  • Exact Mass: 274.04200
  • Monoisotopic Mass: 274.041706
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.2
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Density: 1.457
  • Melting Point: 54 °C
  • Boiling Point: 115 °C
  • Flash Point: >110°C
  • Refractive Index: 1.518
  • PSA: 20.23000
  • LogP: 3.46380

2,3,4,5,6-PENTAFLUOROBENZHYDROL Security Information

  • Hazard Statement: Irritant
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38

2,3,4,5,6-PENTAFLUOROBENZHYDROL Customs Data

  • HS CODE:29062990

2,3,4,5,6-PENTAFLUOROBENZHYDROL Pricemore >>

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Additional information on 2,3,4,5,6-PENTAFLUOROBENZHYDROL

Introduction to 2,3,4,5,6-PENTAFLUOROBENZHYDROL (CAS No. 1944-05-4)

2,3,4,5,6-Pentafluorobenzhydrol (CAS No. 1944-05-4) is a highly fluorinated aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research due to its unique properties and potential applications. This compound is characterized by its high degree of fluorination, which imparts exceptional chemical stability and unique electronic properties. These characteristics make it a valuable intermediate in the synthesis of various pharmaceuticals and materials.

The molecular structure of 2,3,4,5,6-pentafluorobenzhydrol consists of a benzene ring with five fluorine atoms attached at the 2, 3, 4, 5, and 6 positions. The presence of these fluorine atoms significantly alters the electronic distribution around the benzene ring, leading to enhanced hydrophobicity and reduced reactivity towards nucleophiles. This makes 2,3,4,5,6-pentafluorobenzhydrol an ideal candidate for use in the development of drugs with improved pharmacokinetic profiles and reduced side effects.

In recent years, the use of highly fluorinated compounds in pharmaceutical research has seen a surge due to their ability to modulate biological activity and improve drug delivery. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of fluorinated intermediates in enhancing the solubility and bioavailability of drug molecules. 2,3,4,5,6-Pentafluorobenzhydrol has been identified as a key intermediate in the synthesis of several promising drug candidates currently undergoing clinical trials.

The synthesis of 2,3,4,5,6-pentafluorobenzhydrol typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reduction of pentafluorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride (LAH). This method has been optimized to achieve high selectivity and yield, making it suitable for large-scale production.

Beyond its applications in pharmaceuticals, 2,3,4,5,6-pentafluorobenzhydrol has also found use in materials science. Its high thermal stability and chemical resistance make it an attractive component in the formulation of advanced polymers and coatings. Research published in the Journal of Polymer Science demonstrated that incorporating 2,3,4,5,6-pentafluorobenzhydrol into polymer matrices can significantly enhance their mechanical properties and durability.

In the context of environmental science, the unique properties of highly fluorinated compounds like 2,3,4,5,6-pentafluorobenzhydrol have led to their exploration as potential green solvents. These solvents exhibit low toxicity and high biodegradability compared to traditional organic solvents. A study published in the Green Chemistry Journal reported that 2,3,4,5,6-pentafluorobenzhydrol-based solvents can effectively replace hazardous solvents in various industrial processes without compromising performance.

The safety profile of 2,3,4,5,6-pentafluorobenzhydrol is another critical aspect that has been extensively studied. Toxicological assessments have shown that this compound exhibits low toxicity when handled under appropriate conditions. However, it is essential to follow standard safety protocols during handling to minimize any potential risks. Proper personal protective equipment (PPE) should be used to ensure safe handling and storage.

In conclusion, 2,3,4,5,6-PENTAFLUOROBENZHYDROL (CAS No. 1944-05-4) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, and environmental chemistry. Its unique chemical properties make it an invaluable intermediate in various synthetic processes. Ongoing research continues to uncover new applications and optimize existing methods for its synthesis and use.

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